BenchChemオンラインストアへようこそ!

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

Lipophilicity Drug Design Physicochemical Profiling

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate is a heterocyclic building block featuring a partially saturated quinoxaline core with a methyl ester at the 5‑position and a methyl substituent at the 3‑position. It is supplied as a research‑grade intermediate with a minimum purity of 95%.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 1644599-15-4
Cat. No. B1434778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate
CAS1644599-15-4
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=CC=CC(=C2N1)C(=O)OC
InChIInChI=1S/C11H12N2O3/c1-6-10(14)13-8-5-3-4-7(9(8)12-6)11(15)16-2/h3-6,12H,1-2H3,(H,13,14)
InChIKeyMLODFKIYPKZFPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate (CAS 1644599-15-4) – Core Scaffold and Procurement Snapshot


Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate is a heterocyclic building block featuring a partially saturated quinoxaline core with a methyl ester at the 5‑position and a methyl substituent at the 3‑position. It is supplied as a research‑grade intermediate with a minimum purity of 95% . Predicted physicochemical properties include a boiling point of 431.0 ± 45.0 °C and a density of 1.205 ± 0.06 g/cm³ . The compound serves as a versatile scaffold for medicinal chemistry and organic synthesis, offering a defined substitution pattern that differentiates it from other tetrahydroquinoxaline esters and acids.

Why Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate Cannot Be Replaced by Generic In‑Class Analogs


Although the tetrahydroquinoxaline class shares a common bicyclic core, subtle modifications to the substitution pattern profoundly alter physicochemical and functional properties. The target compound’s methyl ester at the 5‑position imparts distinct lipophilicity and hydrogen‑bonding capacity relative to the corresponding 5‑carboxylic acid, and its regioisomeric placement of the ester group (5‑ versus 6‑position) can re‑orient key pharmacophoric features. Consequently, direct substitution with the acid analog or the 6‑carboxylate regioisomer cannot guarantee equivalent solubility, permeability, or target‑binding profiles, as quantified in the evidence below .

Quantitative Differentiation Evidence for Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate


Lipophilicity Differential vs. 5‑Carboxylic Acid Analog (LogP)

The methyl ester (target) exhibits higher lipophilicity than the corresponding 5‑carboxylic acid (comparator). While the acid has a predicted logP of 1.14 , the esterification of the carboxyl group to a methyl ester is estimated to increase logP by approximately 1.0–1.5 log units based on established fragment‑based lipophilicity increments, placing the target’s logP in the range of 2.1–2.6. This increase enhances passive membrane permeability, making the ester form more suitable for cell‑based assays or prodrug strategies where intracellular access is required.

Lipophilicity Drug Design Physicochemical Profiling

Hydrogen‑Bond Donor Count Reduction Relative to 5‑Carboxylic Acid

The target methyl ester possesses 2 hydrogen‑bond donors (HBD), compared to 3 HBD for the carboxylic acid comparator . This reduction in HBD count lowers the compound’s polar surface area and improves its compliance with Lipinski’s Rule of Five for oral bioavailability. The acid’s topologic polar surface area (TPSA) is 78.43 Ų, whereas the ester’s TPSA is expected to be approximately 64–67 Ų based on the replacement of –OH with –OCH₃, a net decrease of ~11–14 Ų [1].

Hydrogen Bonding Permeability Drug-Likeness

Procurement Cost Comparison with 5‑Carboxylic Acid Analog

At identical purity (95%) and from the same supplier (AKSci), the methyl ester (target) is priced at $552 per 100 mg and $1,389 per gram, whereas the 5‑carboxylic acid (comparator) costs $531 per 100 mg and $1,333 per gram . This represents a modest 4.2% price premium for the ester form, which may be offset by the synthetic advantage of having the methyl ester directly installed, avoiding an additional esterification step that would otherwise require reagents, time, and purification.

Procurement Cost Efficiency Building Blocks

Storage Condition Requirements vs. Carboxylic Acid Analog

The methyl ester (target) is recommended for long‑term storage in a cool, dry place , whereas the 5‑carboxylic acid comparator requires sealed storage at 2–8 °C . The ester’s tolerance of ambient temperature simplifies logistics and reduces cold‑chain shipping costs, while also minimizing the risk of thermal degradation during extended storage.

Stability Storage Logistics

Optimal Application Scenarios for Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate Based on Differentiation Evidence


Cell‑Permeable Prodrug Design

The ester’s higher lipophilicity (estimated logP ~2.1–2.6 vs. acid logP 1.14) and reduced HBD count (2 vs. 3) make it a superior candidate for designing cell‑permeable prodrugs. In intracellular target engagement assays, the methyl ester can passively diffuse across membranes more efficiently than the acid, and subsequent hydrolysis by intracellular esterases releases the active carboxylic acid at the site of action [1].

Synthetic Route Optimization

For multi‑step syntheses where the 5‑carboxylate must remain protected, the methyl ester provides a stable, orthogonal protecting group that withstands a range of reaction conditions. Procurement of the pre‑formed ester avoids the additional esterification step required when starting from the acid, saving 1–2 synthetic steps and reducing overall project timelines .

Medicinal Chemistry SAR Exploration

The defined 5‑carboxylate regiochemistry distinguishes this compound from the 6‑carboxylate regioisomer. In structure–activity relationship (SAR) campaigns, the 5‑position ester may engage in unique hydrogen‑bond interactions with target proteins that the 6‑ester cannot, potentially leading to distinct selectivity profiles. Researchers exploring quinoxaline‑based inhibitors should compare both regioisomers to fully map the pharmacophore .

Global Procurement with Simplified Logistics

For laboratories in regions with limited cold‑chain infrastructure, the ambient storage tolerance of the methyl ester (cool, dry place) represents a tangible logistical advantage over the acid analog, which requires continuous refrigeration (2–8 °C). This simplifies international shipping and reduces the risk of compound degradation during transit .

Quote Request

Request a Quote for Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.